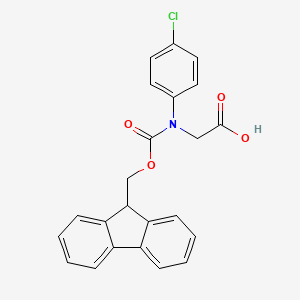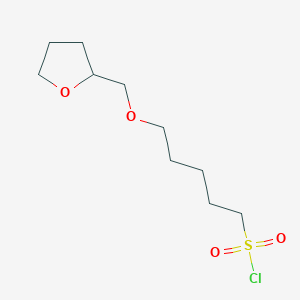
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a methoxy group, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride typically involves the following steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Oxidation and Reduction: The tetrahydrofuran ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonate Esters and Amides: Formed through nucleophilic substitution.
Oxidized or Reduced Tetrahydrofuran Derivatives: Depending on the specific oxidizing or reducing agent used.
Sulfonic Acid: Resulting from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity can be exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dimethanol: A related compound with similar structural features but lacking the sulfonyl chloride group.
2,5-Bis(hydroxymethyl)tetrahydrofuran: Another related compound that can be functionalized in a similar manner.
Uniqueness
The presence of the sulfonyl chloride group in 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride makes it particularly reactive and versatile for various chemical applications. This functional group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
5-(oxolan-2-ylmethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)8-3-1-2-6-14-9-10-5-4-7-15-10/h10H,1-9H2 |
InChI Key |
FTEAZKSLHMMAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
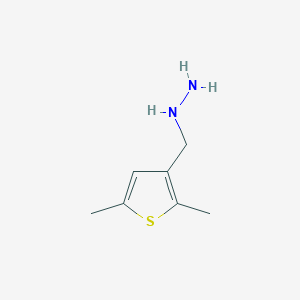
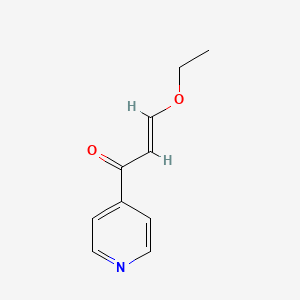
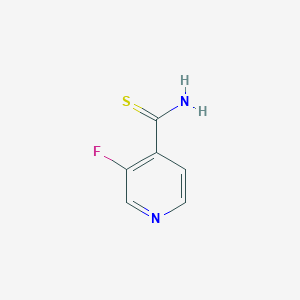

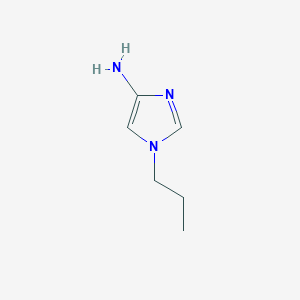
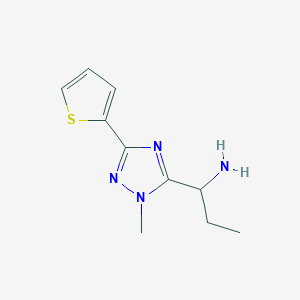
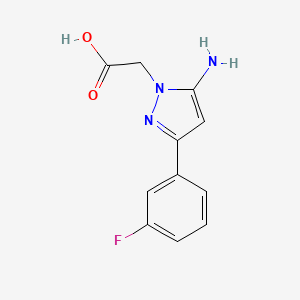
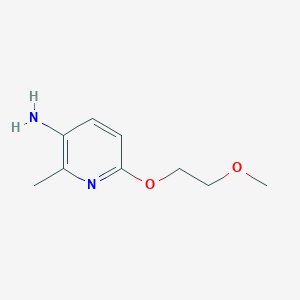
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
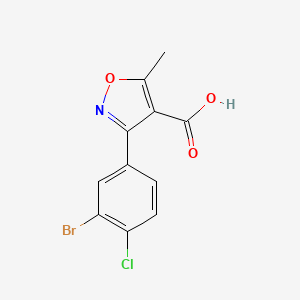
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
